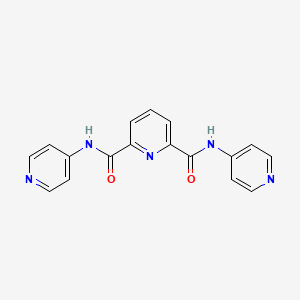

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .

Mecanismo De Acción

Target of Action

N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide is a tridentate ligand that primarily targets transition metals, particularly copper (Cu 2+) and nickel (Ni 2+) ions . These metal ions play crucial roles in various biological processes, including enzymatic reactions and electron transport.

Mode of Action

The compound interacts with its targets by forming complexes. The coordination mode of the ligand with nickel in complexes was found to be tridentate (ONO), as established by single crystal X-ray diffractions . This interaction results in changes in the electronic configuration of the metal ions, which can influence their reactivity and interaction with other molecules.

Result of Action

The molecular and cellular effects of N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide’s action are largely dependent on the specific metal ions it interacts with. For example, its interaction with copper and nickel ions could potentially influence the activity of enzymes that require these ions as cofactors .

Action Environment

The action, efficacy, and stability of N,N’-di-4-pyridinyl-2,6-pyridinedicarboxamide can be influenced by various environmental factors. For instance, the presence of other metal ions in the environment could potentially compete with the compound’s target ions, affecting its efficacy. Additionally, factors such as pH and temperature could influence the stability of the complexes formed by the compound .

Direcciones Futuras

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with pyridin-4-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with pyridin-4-amine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Coordination Reactions: It acts as a ligand, forming coordination complexes with metal ions such as manganese and cadmium.

Substitution Reactions: The compound can undergo substitution reactions where the pyridine rings are functionalized with different substituents.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts such as manganese sulfate or cadmium sulfate in aqueous solutions.

Substitution Reactions: Common reagents include halogenating agents, nitrating agents, and other electrophiles.

Major Products

Coordination Complexes: Formation of metal-organic frameworks and coordination polymers.

Functionalized Derivatives: Substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide has a wide range of scientific research applications:

Coordination Chemistry: Used as a ligand to form stable coordination complexes with transition metals.

Catalysis: Employed in catalytic organic transformations due to its ability to stabilize reactive intermediates.

Biological Applications: Investigated for its potential in synthetic modeling of metalloenzyme active sites.

Sensing and Recognition: Utilized in the development of sensors and recognition systems for detecting various analytes.

Comparación Con Compuestos Similares

Similar Compounds

Pyridine-2,6-dicarboxamide: A simpler analog with similar coordination properties.

Furan-2,5-dicarboxamide: Another heterocyclic dicarboxamide with distinct electronic properties.

Uniqueness

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide is unique due to its ability to form highly stable coordination complexes and its versatility in various chemical reactions. Its structure allows for multiple binding sites, making it an excellent ligand for complexation and catalysis .

Propiedades

IUPAC Name |

2-N,6-N-dipyridin-4-ylpyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16(20-12-4-8-18-9-5-12)14-2-1-3-15(22-14)17(24)21-13-6-10-19-11-7-13/h1-11H,(H,18,20,23)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCDOQQWUMMEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(4-iodobenzoyl)amino]benzoate](/img/structure/B6053333.png)

![6-isopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6053356.png)

![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6053358.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053366.png)

![1-(cyclohexylmethyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6053374.png)

![Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate](/img/structure/B6053382.png)

![[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B6053386.png)

![N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6053399.png)

![2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B6053408.png)

![1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol](/img/structure/B6053427.png)

![6-methyl-4-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)thio]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B6053432.png)